molecular formula C10H12O2 B145858 2,4,6-Trimethylbenzoic acid CAS No. 480-63-7

2,4,6-Trimethylbenzoic acid

Cat. No. B145858
CAS RN: 480-63-7
M. Wt: 164.2 g/mol
InChI Key: FFFIRKXTFQCCKJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzoic acid is a derivative of benzoic acid where three methyl groups are substituted at the 2nd, 4th, and 6th positions of the benzene ring. It is one of the main processed products of C9 aromatic by-products and has been synthesized through various methods, including a one-step method that yields a high purity product .

Synthesis Analysis

The synthesis of 2,4,6-Trimethylbenzoic acid has been achieved through different synthetic routes. One method involves the use of 2,4,6-trimethylbenzoic acid and sulfurous oxychloride, with dimethylformamide as a catalyst, to produce 2,4,6-trimethylbenzoyl chloride with a high yield of 89.8% . Another study reports the synthesis of 2,4,6-Trimethylbenzoic acid by a one-step method, focusing on post-treatment technology to achieve a yield of 97% and a purity above 99% .

Molecular Structure Analysis

A theoretical study on the molecular structure of a closely related compound, 2,4,5-trimethylbenzoic acid, has been conducted using Density Functional Theory (DFT). The study included vibrational analysis using FT-IR and FT-Raman spectroscopy, as well as UV techniques to investigate the monomer and dimer structures. The study provided detailed insights into the geometric parameters, energies, and vibrational spectra of the molecule .

Chemical Reactions Analysis

The chemical reactivity of trimethylbenzoic acid derivatives can be inferred from studies on similar compounds. For instance, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid involved iodination reactions, demonstrating the potential for halogenation of trimethylbenzoic acids . Additionally, the Alder-Rickert reaction has been used to prepare 6-aryl-2,4-dimethoxybenzoic acids, indicating the possibility of further functionalization of the benzene ring in trimethylbenzoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Trimethylbenzoic acid can be deduced from the properties of similar compounds. For example, the crystal structures of 2,4,6-trimethylpyridine-benzoic acid complexes have been determined, showing hydrogen bonding interactions, which suggest that 2,4,6-Trimethylbenzoic acid may also form stable complexes with other molecules . The thermochemical study of 2,4,5-trimethylbenzoic acid synthesis provides insights into the reaction conditions that could be applicable to the synthesis of 2,4,6-Trimethylbenzoic acid, such as the use of aqueous nitric acid solutions for oxidation .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis : TMBA is synthesized by carboxylation of mesitylene in a carbon dioxide–AlCl3 system, achieving yields as high as 83.3% under optimized conditions (Zang Yangling, 2007). A one-step synthesis method has also been developed, resulting in 97% yield and over 99% purity (J. Xing, Y. Zhang, L. Liu, 2011).

  • Esterification Studies : The impact of microwave irradiation on the esterification of TMBA was explored, demonstrating that microwave-assisted reactions align with predictions made using conventional Arrhenius parameters (K. Raner, C. R. Strauss, 1992).

  • Absorption Spectrum : Research into the ultraviolet absorption spectra of TMBA solutions in sulfuric acid revealed characteristic absorption bands, which have implications for its spectroscopic applications (D. Beistel, E. Atkinson, S. Safavi, 1967).

Environmental and Biochemical Research

  • Biogeochemical Evolution : TMBA's evolution in an aquifer contaminated with jet fuel hydrocarbons was studied, offering insights into its role as a metabolite signature in environmental contamination scenarios (J. Namocatcat et al., 2003).

Material Science and Spectroscopy

  • Molecular Structure and Vibrational Analysis : A theoretical study provided insights into the structural and vibrational characteristics of TMBA, which is crucial for materials science and molecular spectroscopy (M. Karabacak, S. Bilgili, A. Atac, 2015).

  • Complex Formation with Pyrazoles : Investigations into mixed crystals of pyrazoles and TMBA revealed intricate hydrogen bonding patterns, which are significant for crystallography and materials research (C. Foces-Foces et al., 1996).

  • Thermochemical Properties : A study of the vapour pressures and enthalpies of sublimation and formation of TMBA provided essential thermochemical data, relevant to both environmental science and industrial processes (M. Colomina et al., 1984).

Advanced Applications

  • Rare Earth Element Complexes : Research on rare earth element complexes with TMBA has implications for materials science, particularly in the development of new materials and catalytic processes (W. Brzyska, 2000).

  • Electron Spin Resonance Studies : The planarity of hindered methylbenzoate radical anion derivatives, including TMBA, was analyzed, which is relevant for understanding the electronic properties of these compounds (C. Sieiro et al., 1987).

  • Binuclear Terbium Complex : The synthesis and structural analysis of a binuclear terbium complex with TMBA offers insights into coordination chemistry and potential applications in materials science (Li Dong, 2006).

  • Electrochemical Studies : The electrochemical reduction of TMBA derivatives was studied, providing valuable information for electrochemistry and potential applications in synthetic chemistry (Greg A. Urove, D. Peters, 1994).

  • Spectroscopic and Magnetic Properties : The study of the spectroscopic and magnetic properties of metal complexes with TMBA contributes to the understanding of metal-ligand interactions, relevant in inorganic chemistry and materials science (O. A. Odunola, 1993).

Safety And Hazards

2,4,6-Trimethylbenzoic acid causes skin irritation (H315) and serious eye irritation (H319). Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If it comes into contact with the skin or eyes, wash with plenty of water .

properties

IUPAC Name

2,4,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIRKXTFQCCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6048200
Record name 2,4,6-Trimethylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,4,6-Trimethylbenzoic acid

CAS RN

480-63-7
Record name 2,4,6-Trimethylbenzoic acid
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Record name Mesitylenecarboxylic acid
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Record name Mesitoic acid
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Record name Benzoic acid, 2,4,6-trimethyl-
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Record name 2,4,6-Trimethylbenzoic acid
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Record name 2,4,6-trimethylbenzoic acid
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Record name MESITYLENE CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

20 mL of 2-mesitylmagnesium bromide (1.0 M in diethyl ether, 20 mmol) was added to a flask containing 60 mL of dry diethyl ether and solid carbon dioxide (dry ice). Additional dry ice was added throughout the course of the reaction as needed. After 30 min, the mixture was allowed to warm to room temperature and the solid was separated by filtration. The solid was dissolved in a 1 M KOH(aq) solution followed by neutralization to pH 1 using HCl. This resulted in the precipitation of a white powder that was collected by filtration and dried under vacuum at 80° C. (2.52 g, 77% yield).
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60 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a flask equipped with a stirrer, oxygen inlet and condenser were added mesitaldehyde (10.0 g, 67.6 mmol), 25 mL (0.242 mol) of cyclohexanone and 100 mg of azobisisobutyronitrile. Oxygen was bubbled in while the solution was stirred and maintained at 60°. After 45 hr the solution was mixed with 250 mL of water and 250 mL of methylene chloride; 20% aqueous potassium hydroxide was added dropwise until a pH of 8-9 was reached. The aqueous layer was separated and acidified with concentrated hydrochloric acid, after which the white solid product was collected by filtration, washed with water and air dried: 9.76 g (88% yield) of mesitoic acid.
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10 g
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25 mL
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100 mg
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88%

Synthesis routes and methods IV

Procedure details

To a flask equipped with a stirrer, condenser and oxygen inlet tube were added mesitaldehyde (14.8 g, 0.10 mol), 25 mL of chlorobenzene and a solution of 10 mg of cobalt (II) acetate in 1 mL of acetic acid. Oxygen was bubbled in while the solution was vigorously stirred. The reaction temperature rose to 88° in 20 min and then returned to room temperature after one hour. The reaction mixture was mixed with 60 mL of methylene chloride, and 100 mL of water was added. Aqueous potassium hydroxide (40%) was added dropwise until the pH reached 8. The aqueous layer was separated, washed successively with 50 mL of methylene chloride and 50 mL of petroleum ether, and acidified with concentrated hydrochloric acid to a pH of 2. The white solid product was collected by filtration, washed with water and air dried to give 9.82 g (60% yield) of mesitoic acid: mp 153.5°-155.5° C.
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14.8 g
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25 mL
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60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
947
Citations
KD Raner, CR Strauss - The Journal of Organic Chemistry, 1992 - ACS Publications
The influence of microwave irradiation on the reaction kinetics of the acid-catalyzed esterification of 2, 4, 6-trimethylbenzoic acid in t'-PrOH was investigated. The rate constants for the …
Number of citations: 149 pubs.acs.org
MX Zhou, N Ren, JJ Zhang - Acta Phys.-Chim. Sin, 2021 - ccspublishing.org.cn
Six ternary lanthanide complexes formulated as [Ln (2, 4, 6-TMBA) 3 (5, 5'-DM-2, 2'-bipy)] 2 (Ln= Pr 1, Nd 2, Sm 3, Eu 4, Gd 5, Dy 6; 2, 4, 6-TMBA= 2, 4, 6-trimethylbenzoate; 5, 5'-DM-2, 2…
Number of citations: 21 www.ccspublishing.org.cn
MS Newman, HG Kuivila, AB Garrett - Journal of the American …, 1945 - ACS Publications
(4) It should be pointed out that it is conceivable for an organic compound to take up two or more protons and act like a di-(or poly), acid base, as follows: B+ nH* S04(BHn) n++«HSOr-. …
Number of citations: 37 pubs.acs.org
XX Wang, JJ Zhao, JJ Zhang, N Ren, SK Shi - Journal of Thermal Analysis …, 2022 - Springer
Three new mononuclear lanthanide complexes [Ln(2,4,6-TMBA) 3 (terpy)(H 2 O)]·C 2 H 5 OH·H 2 O (Ln = Gd(1), Er(2) and [Tb(2,4,6-TMBA) 3 (terpy)(H 2 O)]·C 2 H 5 OH(3) (2,4,6-TMBA …
Number of citations: 1 link.springer.com
EA Fehnel - Journal of the American Chemical Society, 1950 - ACS Publications
Experimental Reaction of Decalin and Ethylene.—To a three-necked flask fitted with a sealed stirrer, condenser and an inlet tube which reached almost to the bottom of the flask was …
Number of citations: 4 pubs.acs.org
Y Mizuta, Y Obora, Y Shimizu, Y Ishii - ChemCatChem, 2012 - Wiley Online Library
Pick of the bunch: Oxidative C H olefination of aminobenzenes with acrylates was achieved using a palladium/molybdovanadophosphoric acid (HPMoV)/2, 4, 6-trimethylbenzoic acid (…
F Florencio, P Smith - Acta Crystallographica Section B: Structural …, 1970 - scripts.iucr.org
Crystals of 2, 4, 6-trimethylbenzoic acid are monoclinic with space group C2/c and have eight molecules in the unit cell. The structure has been determined by Patterson and trial and …
Number of citations: 29 scripts.iucr.org
W Brzyska - Journal of thermal analysis and calorimetry, 2000 - Springer
The rare earth element 2,4,6-trimethylbenzoates were prepared as solids with the general formula Ln(C 10 H 11 O 2 ) 3 ×n H 2 O, where n =2 for Ln =Y, La–Nd, and n =1 for Ln =Sm–Lu. …
Number of citations: 5 link.springer.com
M Colomina, P Jiménez, MV Roux, C Turrión - The Journal of Chemical …, 1987 - Elsevier
Vapour pressures of very pure samples of the six trimethylbenzoic acids have been determined, over a 20 K interval, by the Knudsen-effusion technique. From the experimental results …
Number of citations: 13 www.sciencedirect.com
CA Bear, AL Macdonald, J Trotter - Acta Crystallographica Section B …, 1973 - scripts.iucr.org
(IUCr) 2,4,6-Trimethyl-3-pivaloylbenzoic acid Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 29 Part 11 …
Number of citations: 9 scripts.iucr.org

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